methyl 1-benzyl-1H-indole-2-carboxylate
Overview
Description
Methyl 1-benzyl-1H-indole-2-carboxylate is a compound with the molecular formula C17H15NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of methyl 1-benzyl-1H-indole-2-carboxylate consists of a benzyl group attached to the 1-position of an indole ring, which is further substituted at the 2-position with a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving methyl 1-benzyl-1H-indole-2-carboxylate are not detailed in the retrieved papers, indole derivatives in general have been the subject of various chemical reactions. For instance, the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .Physical And Chemical Properties Analysis
Methyl 1-benzyl-1H-indole-2-carboxylate has a molecular weight of 265.31 g/mol . Further physical and chemical properties specific to this compound are not provided in the retrieved papers.Scientific Research Applications
Carboxylation and Derivative Formation : One study utilized Me2AlCl-mediated carboxylation to convert various 1-substituted indoles into 1-substituted indole-3-carboxylic acids. This process was extended to alkoxycarbonylation and carbamoylation, yielding ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively. The method offers a pathway to synthesize methyl 1-benzyl-1H-indole-2-carboxylate derivatives with potential applications in various fields (Nemoto et al., 2016).
Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives have been synthesized and investigated for their anti-cancer properties. The study synthesized two new derivatives and found that they inhibited the growth of melanoma, renal, and breast cancer cell lines. This suggests potential therapeutic applications for methyl 1-benzyl-1H-indole-2-carboxylate derivatives in cancer treatment (Niemyjska et al., 2012).
Efficient Synthesis Methods : A novel synthesis method for 1-methyl-1H-indole-3-carboxylate derivatives was reported, using Cu(II) for cross-dehydrogenative coupling. The method is noted for its simplicity and good yields, indicating a more efficient pathway for producing various methyl 1-benzyl-1H-indole-2-carboxylate derivatives with potential applications in pharmaceuticals and materials science (Akbari & Faryabi, 2023).
Catalysis and Ligand Control : Research showed that a simple change of ligand and solvent can effectively switch between different catalytic reactions of 2-alkynylanilines catalyzed by palladium(II). This discovery can be applied to the controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates, demonstrating its potential in facilitating complex chemical reactions (Shen et al., 2014).
Future Directions
properties
IUPAC Name |
methyl 1-benzylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDTZGYNOCWWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358479 | |
Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-benzyl-1H-indole-2-carboxylate | |
CAS RN |
81787-92-0 | |
Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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